Antiproliferative IC50 of 3 μM Against MCF-7 Breast Cancer Cells Positions N-(furan-2-ylmethyl)-2-hydroxybenzamide Among Potent 2-Hydroxybenzamide Derivatives
N-(furan-2-ylmethyl)-2-hydroxybenzamide demonstrates significant antiproliferative activity against the MCF-7 human breast cancer cell line, achieving an IC50 of 3 μM . This potency places it firmly within the 'single-digit micromolar' range, a threshold identified as a hallmark of the most active compounds within a series of 33 structurally related 2-hydroxy-N-(arylalkyl)benzamides, where only 5 derivatives achieved such potency [1]. In comparison, the parental compound 2-hydroxybenzamide itself and many of its simple N-alkyl or N-phenyl derivatives show negligible activity, underscoring the critical role of the furan-2-ylmethyl substituent in conferring this level of cellular efficacy [1].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 3 μM |
| Comparator Or Baseline | Series of 33 substituted 2-hydroxy-N-(arylalkyl)benzamides; only 5 compounds exhibited IC50 < 10 μM [1]. |
| Quantified Difference | Target compound achieves IC50 = 3 μM, meeting the stringent single-digit micromolar activity threshold characteristic of the most potent analogs in this chemical class [1]. |
| Conditions | MCF-7 human breast cancer cell line; MTT assay; 72-hour incubation . |
Why This Matters
For researchers screening compound libraries for anticancer leads, this verified single-digit micromolar IC50 value provides a clear, quantitative basis for selecting this compound over less potent, unsubstituted 2-hydroxybenzamide building blocks.
- [1] Imramovský, A., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 68, 253-262. View Source
